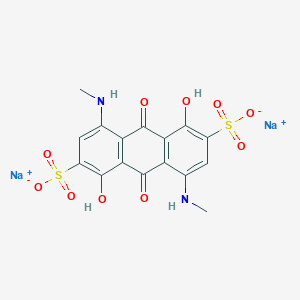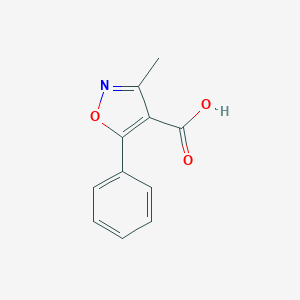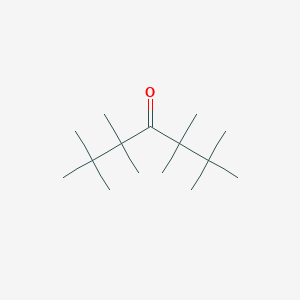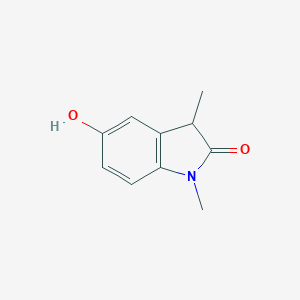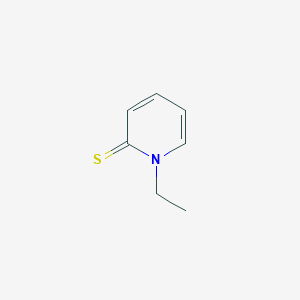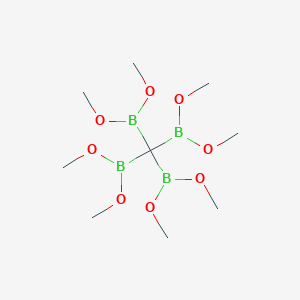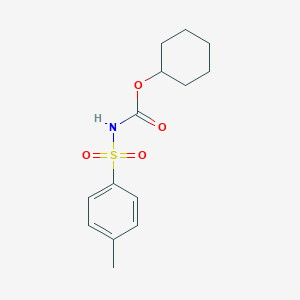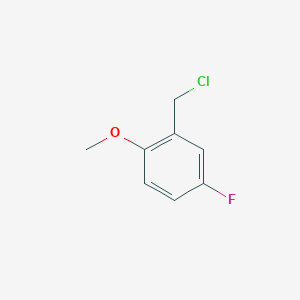
2-(Chloromethyl)-4-fluoro-1-methoxybenzene
概要
説明
Chloromethyl compounds are a class of organic compounds with a general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . They are used as alkylating agents and for introducing protecting groups in organic synthesis .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . This reaction is catalyzed by Lewis acids such as zinc chloride .Molecular Structure Analysis
Chloroalkyl ethers, a class of compounds similar to the one you’re asking about, have a general structure R-O-(CH2)n-Cl . This structure is characterized by an ether connected to a chloromethyl group via an alkane chain .Chemical Reactions Analysis
Chloromethyl compounds can participate in a variety of chemical reactions. For example, they can be used as alkylating agents in organic synthesis . They can also react with aromatic rings in the presence of a catalyst to form chloromethyl arenes .Physical And Chemical Properties Analysis
The physical and chemical properties of chloromethyl compounds can vary widely depending on the specific compound. For example, some chloromethyl compounds are flammable gases, while others are liquids .科学的研究の応用
Anticancer Agents
The compound is used in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds . A series of novel 2-chloromethyl-4(3H)-quinazolinones, which are key intermediates in this process, were synthesized using o-anthranilic acids as starting materials . These derivatives showed promising anticancer activity in vitro .
2. Magnetic Resonance Imaging (MRI) Contrast Agent 2-(Chloromethyl)pyridine hydrochloride, a similar compound, was used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex . This complex is a Zn2±sensitive magnetic resonance imaging contrast agent .
Alkylation Reagent
The compound was used as a reagent in base catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF . This process is important in the synthesis of various organic compounds .
Synthesis of Biologically Active Compounds
2-Chloromethyl-4(3H)-quinazolinones, which can be synthesized from the compound, are valuable intermediates in the preparations of a wide range of biologically active compounds . These include anti-inflammatory agents, hedgehog antagonists, and more .
Versatile Building Blocks
2-Chloromethyl-4(3H)-quinazolinones can also be converted into other functionalized compounds, such as 2-hydroxymethyl-4(3H)-quinazolinones . This makes them versatile building blocks in organic synthesis .
Chemoselective Modification
The compound can be used in chemoselective modification of amino acids . For example, 2-chloromethyl acrylamides and acrylates show reactivity and selectivity towards two model amino acids: Boc-Cys-OMe and Boc-Lys-OH .
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(chloromethyl)-4-fluoro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTSHPRQKUKARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307214 | |
| Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-fluoro-1-methoxybenzene | |
CAS RN |
19415-40-8 | |
| Record name | 19415-40-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

